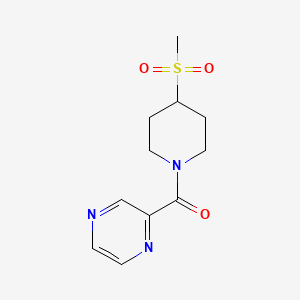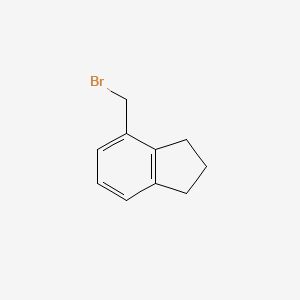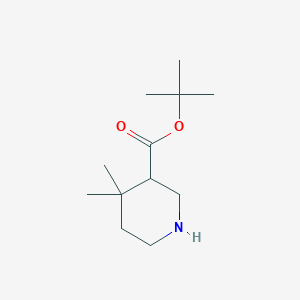![molecular formula C21H22N4O6 B2514419 ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-50-6](/img/structure/B2514419.png)
ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is an intriguing organic compound that finds relevance in multiple domains such as chemistry, biology, medicine, and industry. This compound possesses a complex molecular structure characterized by the presence of multiple functional groups, making it a valuable subject for scientific research and applications.
准备方法
Synthetic Routes and Reaction Conditions
Initial Formation of Core Structure
Reaction: : This step involves the condensation of 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl with appropriate acylating agents.
Conditions: : The reaction is typically performed under acidic or basic conditions with a suitable solvent like dichloromethane or ethanol.
Acetylation and Formation of Amide Linkage
Reaction: : Acetylation of intermediate compounds followed by reaction with 2-amino-benzoic acid derivatives to form the amide bond.
Conditions: : This step may require the use of coupling agents like EDCI or DCC under anhydrous conditions to facilitate amide bond formation.
Industrial Production Methods
In industrial settings, the production may involve more streamlined processes that maximize yield and purity while minimizing costs. This typically involves:
Use of continuous flow reactors for consistent reaction conditions.
Application of advanced purification techniques like recrystallization or chromatography for isolating the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the ethoxy or methyl groups.
Reduction: : Reduction processes might target the carbonyl groups present in the pyrimidine ring.
Substitution: : The aromatic ring and amide functionality allow for various substitution reactions, introducing different functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. Typically, modified versions of the original compound with altered functional groups are the result.
科学研究应用
Chemistry: : This compound is often used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : It may act as a ligand or inhibitor in enzyme assays, studying enzyme kinetics and binding properties.
Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.
作用机制
The compound's mechanism of action involves several molecular interactions:
Molecular Targets: : Typically targets enzymes or receptors with high affinity due to its complex structure.
Pathways Involved: : The exact pathways depend on the specific application, but often involve modulation of enzyme activity or signal transduction pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-aminobenzoate
5-ethoxy-2,4-dioxo-1,2-dihydropyrimidine derivatives
Acylated pyridopyrimidine compounds
Uniqueness
The combination of ethoxy and acetamido groups confers unique properties in terms of solubility, reactivity, and biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
ethyl 2-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-4-30-15-10-11-22-18-17(15)19(27)25(21(29)24(18)3)12-16(26)23-14-9-7-6-8-13(14)20(28)31-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHUGXFZPUCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2514338.png)



![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)




![N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2514356.png)
![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2514359.png)
